molecular formula C21H17F3N2O B11066195 (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone CAS No. 727661-48-5

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B11066195
CAS No.: 727661-48-5
M. Wt: 370.4 g/mol
InChI Key: MBHGRNRSQBZXHX-UHFFFAOYSA-N
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Description

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl and trifluoromethylphenyl groups are then introduced through substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both phenyl and trifluoromethylphenyl groups, which can enhance its biological activity and stability. This structural uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

727661-48-5

Molecular Formula

C21H17F3N2O

Molecular Weight

370.4 g/mol

IUPAC Name

(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C21H17F3N2O/c22-21(23,24)17-9-4-8-16(14-17)20(27)26-13-12-25-11-5-10-18(25)19(26)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2

InChI Key

MBHGRNRSQBZXHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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